1-溴-2-(环丙基甲基)苯,95%

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

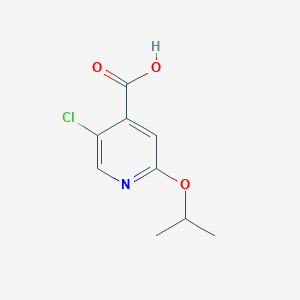

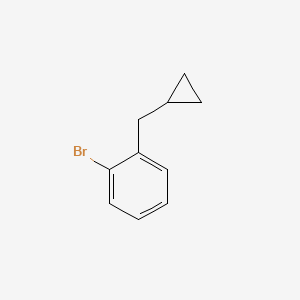

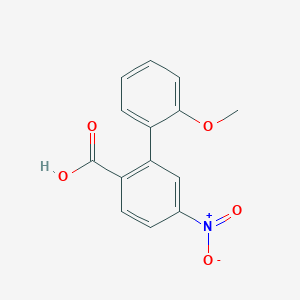

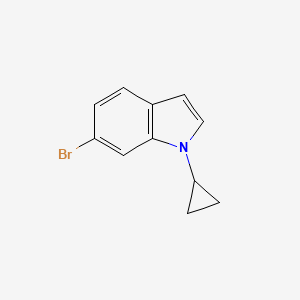

1-Bromo-2-(cyclopropylmethyl)benzene is an organic compound with the CAS Number: 1889435-75-9 . It has a molecular weight of 211.1 . It is stored in a dry environment at temperatures between 2-8°C . The compound is in liquid form .

Synthesis Analysis

The synthesis of structurally various bromomethyl cyclopropane, which is similar to 1-Bromo-2-(cyclopropylmethyl)benzene, has been developed via an α-bromoketone and/or aldehydes with ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of Et3N .

Molecular Structure Analysis

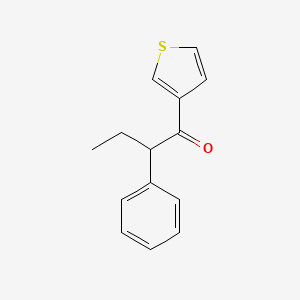

The InChI code for 1-Bromo-2-(cyclopropylmethyl)benzene is 1S/C10H11Br/c11-10-4-2-1-3-9 (10)7-8-5-6-8/h1-4,8H,5-7H2 . This code provides a specific description of the molecule’s structure.

Physical and Chemical Properties Analysis

1-Bromo-2-(cyclopropylmethyl)benzene has a density of 1.5±0.1 g/cm³ . Its boiling point is 217.3±19.0 °C at 760 mmHg . The compound has a vapour pressure of 0.2±0.4 mmHg at 25°C . The enthalpy of vaporization is 43.5±3.0 kJ/mol . The flash point is 87.5±15.9 °C .

科学研究应用

钯催化合成

1-溴-2-(环丙基甲基)苯用于钯催化的反应中,以合成 indeno[1,2-c]chromenes,展示了其在利用易得材料创造分子复杂性和多样性中的作用 (Pan et al., 2014).

功能化苯衍生物的合成

该化合物用作功能化 1,2-双(三甲基甲硅烷基)苯的合成前体,这对苯炔前体的开发、路易斯酸催化剂和发光体至关重要 (Reus et al., 2012).

荧光性质探索

对 1-溴-2-(环丙基甲基)苯衍生物的荧光性质的研究突出了其在开发具有独特光致发光特性的材料中的应用,这有利于先进光学材料的开发 (Zuo-qi, 2015).

Diels–Alder 反应

该化合物的衍生物用于 Diels–Alder 反应,以合成具有特定取代基的联芳烃,说明了其在创建结构复杂且功能化的芳香族化合物中的用途 (Muzalevskiy et al., 2009).

绿色化学应用

在无溶剂条件下涉及 1-溴-2-(环丙基甲基)苯衍生物的 KHSO4 催化反应展示了该化合物在可持续化学实践中的作用,强调了环保的合成路线 (Joshi et al., 2013).

作用机制

Target of Action

It’s known that brominated compounds often participate in electrophilic aromatic substitution reactions .

Mode of Action

1-Bromo-2-(cyclopropylmethyl)benzene is likely to interact with its targets through a mechanism similar to other brominated aromatic compounds. In electrophilic aromatic substitution reactions, the bromine atom acts as an electrophile, reacting with nucleophilic aromatic systems .

Biochemical Pathways

The compound is used in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The SM coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

The compound’s molecular weight (2111 g/mol ) and physical form (liquid ) may influence its bioavailability.

Result of Action

Its use in sm coupling reactions contributes to the formation of new carbon–carbon bonds .

Action Environment

Environmental factors such as temperature and pH could potentially influence the action, efficacy, and stability of 1-Bromo-2-(cyclopropylmethyl)benzene. The compound is stored in a dry environment at 2-8°C , suggesting that it may be sensitive to moisture and temperature.

安全和危害

The compound has been classified as having acute toxicity (oral, category 4), skin irritation (category 2), and is toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding release to the environment, wearing protective gloves, eye protection, face protection, and washing skin thoroughly after handling .

属性

IUPAC Name |

1-bromo-2-(cyclopropylmethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Br/c11-10-4-2-1-3-9(10)7-8-5-6-8/h1-4,8H,5-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGESWGFCKIKLLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC2=CC=CC=C2Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Br |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[cis-3-(Dimethylamino)cyclobutyl]methanol](/img/structure/B6316380.png)

![1-((((2-(3,4-Dimethoxyphenyl)ethyl)amino)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B6316394.png)